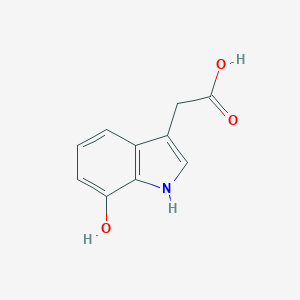

2-(7-hydroxy-1H-indol-3-yl)acetic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, making them of great interest in scientific research and industrial applications .

Vorbereitungsmethoden

The synthesis of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid typically involves the Fischer indole synthesis, where hydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For example, hydrazine under reflux in acetic acid can yield a mixture of indole derivatives . Industrial production methods often involve optimizing reaction conditions to improve yield and purity.

Analyse Chemischer Reaktionen

2-(7-hydroxy-1H-indol-3-yl)acetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert it into more reduced forms of indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : 2-(7-hydroxy-1H-indol-3-yl)acetic Acid serves as a critical building block for synthesizing more complex indole derivatives. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

- Plant Hormone Studies : This compound is related to indole-3-acetic acid, a well-known plant hormone involved in growth and development. Research indicates that it plays a role in studying hormonal pathways in plants, potentially influencing agricultural practices .

Medicine

- Therapeutic Potential : Indole derivatives, including this compound, have shown promise in treating various diseases such as cancer, viral infections, and inflammatory conditions. Their biological activities include:

Industry

- Pharmaceuticals and Agrochemicals : The compound is utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products that enhance crop yield and resistance .

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of various indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study 2: Antiviral Properties

Research highlighted the antiviral potential of indole derivatives against HIV and other viruses. Compounds were shown to inhibit viral replication effectively, suggesting that this compound could be further explored for antiviral drug development.

Biochemical Mechanisms

The biochemical properties of this compound are largely derived from its indole structure, which allows it to interact with multiple biological targets:

Wirkmechanismus

The mechanism of action of 2-(7-hydroxy-1H-indol-3-yl)acetic Acid involves its interaction with specific molecular targets and pathways. For instance, it can target interleukin-2, influencing immune responses . The compound’s effects are mediated through its ability to bind to receptors and modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-(7-hydroxy-1H-indol-3-yl)acetic Acid is unique due to its specific structure and biological activities. Similar compounds include:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxaldehyde: Used in the synthesis of various indole derivatives.

Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

These compounds share the indole nucleus but differ in their functional groups and specific applications.

Biologische Aktivität

2-(7-hydroxy-1H-indol-3-yl)acetic acid, an indole derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to indole-3-acetic acid (IAA), a well-known plant hormone, and exhibits potential therapeutic properties in various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound this compound features a hydroxyl group at the 7-position of the indole ring, which is crucial for its biological activity. The presence of this functional group enhances its interaction with biological targets, influencing its pharmacological effects.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell models. This effect is attributed to the modulation of the NF-kB signaling pathway, which plays a critical role in inflammatory responses .

2. Anticancer Properties

The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). In vitro studies reveal that it induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HCT-116 | 15.0 | Caspase activation |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Interaction with Cellular Signaling Pathways

The compound modulates various signaling pathways, including:

- NF-kB Pathway: Inhibition leads to reduced inflammation.

- PI3K/Akt Pathway: Involved in cell survival and proliferation; modulation can induce apoptosis in cancer cells .

2. Antioxidant Activity

Studies suggest that this compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) .

Case Studies

A notable study examined the effects of this compound on inflammatory bowel disease (IBD). In a murine model, administration of the compound resulted in reduced colonic inflammation and improved histological scores compared to control groups. The study highlighted its potential as a therapeutic agent for IBD management .

Eigenschaften

IUPAC Name |

2-(7-hydroxy-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-3-1-2-7-6(4-9(13)14)5-11-10(7)8/h1-3,5,11-12H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSRGWAMLYAJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC=C2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.